molecular formula C23H19FN2O3S B2762342 (3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-13-1

(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2762342
CAS No.: 892304-13-1
M. Wt: 422.47
InChI Key: NBOODHXJJQOHCE-HYARGMPZSA-N
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Description

The compound "(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" is a benzothiazinone derivative characterized by a 2,1-benzothiazin-4(3H)-one core modified with a 2-fluorophenylamino substituent at the 3-position and a 3-methylbenzyl group at the 1-position. The sulfone group (2,2-dioxide) enhances the compound's stability and electronic properties, making it a candidate for diverse synthetic applications, particularly in multicomponent reactions (MCRs) to generate fused heterocycles like pyrans . Its structural features, including the fluorinated aromatic ring and methyl-substituted benzyl group, influence its reactivity and interaction with other reagents in organic transformations.

Properties

IUPAC Name

(3E)-3-[(2-fluoroanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-16-7-6-8-17(13-16)15-26-21-12-5-2-9-18(21)23(27)22(30(26,28)29)14-25-20-11-4-3-10-19(20)24/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOODHXJJQOHCE-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4F)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4F)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the class of benzothiazine derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound is depicted as follows:

C18H16FN2O2S\text{C}_{18}\text{H}_{16}\text{F}\text{N}_2\text{O}_2\text{S}

This compound features a benzothiazine core which is known for its ability to interact with various biological targets.

Biological Activity Overview

Benzothiazine derivatives, including the compound , have been investigated for a range of biological activities:

  • Antimicrobial Activity : Many derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antitubercular Activity : Some related compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment. For example, compounds similar to benzothiazine derivatives have demonstrated minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against non-replicating bacteria .
  • Anticancer Activity : Recent studies indicate that benzothiazine derivatives may possess anticancer properties. Compounds related to the benzothiazine structure have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazine derivatives act as enzyme inhibitors, affecting key metabolic enzymes in pathogens or cancer cells. For instance, inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds .
  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related benzothiazine compounds:

  • Study on Antitubercular Activity : A derivative exhibited an MIC value of 0.25 μg/mL against M. tuberculosis, indicating strong antitubercular potential .
  • Anticancer Evaluation : Research on thieno-[2,3-d]pyrimidine derivatives showed varying degrees of cytotoxicity against MDA-MB-231 breast cancer cells, with some compounds achieving IC50 values as low as 27.6 μM . This suggests that similar structural motifs may yield promising anticancer agents.

Data Tables

Activity Type Target Pathogen/Cell Line IC50/MIC Values Reference
AntitubercularM. tuberculosis0.25 μg/mL
AnticancerMDA-MB-23127.6 μM
AntimicrobialVarious pathogensVaries

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of benzothiazine derivatives typically involves cyclization reactions of salicylic acid derivatives or other precursors. The specific compound can be synthesized from appropriate starting materials through a series of reactions that may include condensation and cyclization steps. The resulting structure features a unique combination of functional groups that contribute to its biological activity.

Key Synthetic Pathways

  • Cyclization Reactions : Commonly utilized for forming the benzothiazine core.
  • Condensation Reactions : Involve the reaction of amines with aldehydes or ketones to form imines, which can further react to yield the desired benzothiazine structure.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds possess significant antimicrobial properties. The compound's structure suggests potential activity against various pathogens due to its ability to interact with biological targets.

Case Study: Antimicrobial Screening

A study on related benzothiazine derivatives revealed that compounds with similar structural motifs exhibited enhanced activity against gram-positive bacteria and fungi. The compound's antimicrobial properties can be attributed to its ability to disrupt bacterial cell walls or inhibit key metabolic pathways.

Antitumor Activity

Benzothiazine derivatives have been investigated for their antitumor potential. The presence of specific substituents on the benzothiazine core can enhance cytotoxic effects against cancer cell lines.

Case Study: Antitumor Efficacy

In vitro studies have shown that similar compounds induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways. The fluorinated phenyl group may enhance bioavailability and target selectivity.

Analgesic Properties

Some studies suggest that benzothiazine derivatives may exhibit analgesic effects, potentially through modulation of pain pathways in the central nervous system.

Case Study: Analgesic Activity Assessment

Research involving animal models has demonstrated that certain derivatives reduce pain responses in inflammatory models, indicating their potential as analgesic agents.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
AntimicrobialBenzothiazine AInhibition of gram-positive bacteria
AntitumorBenzothiazine BInduction of apoptosis
AnalgesicBenzothiazine CPain reduction in animal models

Table 2: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
Step 1CyclizationSalicylic acid, amines85
Step 2CondensationAldehydes, ketones75

Conclusions

The compound (3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide presents a promising scaffold for further research in medicinal chemistry. Its diverse biological activities—particularly antimicrobial and antitumor effects—highlight its potential as a lead compound for drug development. Further studies focusing on its mechanism of action and optimization of its pharmacological profiles are warranted to fully explore its therapeutic potential.

Chemical Reactions Analysis

Substitution Reactions

The fluorinated aromatic ring and benzothiazine scaffold undergo electrophilic and nucleophilic substitutions, enabling functional group diversification.

Reaction Type Reagents/Conditions Products Source
Electrophilic Bromination Bromine (Br₂), FeBr₃ catalyst, CH₂Cl₂, 0°CBrominated derivative at the 2-fluorophenyl or benzothiazine ring positions
Nucleophilic Amination Alkyl/aryl amines, K₂CO₃, DMF, 80°CAmine-substituted derivatives at the methylene or benzyl positions

Key Findings :

  • The 2-fluorophenyl group directs electrophilic substitutions to meta/para positions due to electron-withdrawing effects.

  • Nucleophilic attacks on the benzothiazinone carbonyl are hindered by the sulfone group’s electron-withdrawing nature .

Oxidation and Reduction

The sulfone group (2,2-dioxide) stabilizes the molecule against further oxidation, but specific sites remain reactive.

Reaction Type Reagents/Conditions Products Source
Oxidation H₂O₂, AcOH, 60°CEpoxidation of the methylene group
Reduction NaBH₄, MeOH, RTPartial reduction of the enamine moiety

Mechanistic Insights :

  • Epoxidation occurs at the α,β-unsaturated enamine system, forming a strained epoxide intermediate .

  • NaBH₄ selectively reduces the imine bond without affecting the sulfone group.

Cycloaddition and Rearrangements

The conjugated enamine system participates in cycloadditions and sigmatropic shifts.

Reaction Type Conditions Products Source
Diels-Alder Reaction Maleic anhydride, toluene, refluxSix-membered cyclohexene adduct
Gabriel-Colman Rearrangement Base (NaOH), H₂O/EtOH, 70°CRearranged benzothiazole derivatives

Notable Observations :

  • Diels-Alder reactivity is enhanced by electron-deficient dienophiles .

  • The Gabriel-Colman rearrangement reorganizes the benzothiazine core into fused heterocycles under basic conditions .

Condensation and Cyclization

The compound serves as a precursor for synthesizing fused heterocycles via condensation.

Reaction Type Reagents/Conditions Products Source
Schiff Base Formation Aldehydes, EtOH, HCl, refluxNew imine-linked hybrids
Cyclocondensation Thiourea, Ac₂O, 120°CThiazole-fused benzothiazine derivatives

Applications :

  • Schiff base derivatives show enhanced antimicrobial activity compared to the parent compound.

Photochemical Reactions

UV irradiation induces unique reactivity in the benzothiazine system.

Reaction Type Conditions Products Source
Photodimerization UV light (254 nm), CH₃CN, 24hHead-to-tail dimer via [2+2] cycloaddition

Research Implications :

  • Photodimerization products exhibit altered solubility and bioavailability profiles .

Hydrolysis and Solvolysis

The sulfone and amide groups undergo hydrolysis under acidic/basic cond

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a broader class of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives. Key structural analogs include:

Compound Name Substituents at 1-Position Substituents at 3-Position Key Properties/Reactivity Reference
(3E)-3-{[(3-Chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 4-Methylbenzyl 3-Chlorophenylamino Higher steric hindrance due to 4-methylbenzyl; chloro group increases lipophilicity but may reduce electronic effects compared to fluorine.
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl 3,3-Dichloro Dichlorination at the 3-position enhances electrophilicity; ethyl group simplifies synthetic routes but reduces aromatic interactions in MCRs.
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (base structure) Ethyl Unsubstituted Baseline reactivity in MCRs; forms salts (e.g., F) or pyrans (e.g., E) depending on reaction conditions.

Key Observations:

  • Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound offers moderate electron-withdrawing effects and improved metabolic stability compared to chlorine analogs .
  • Synthetic Flexibility: Ethyl-substituted derivatives (e.g., ) are easier to synthesize but lack the aromatic interactions afforded by benzyl groups, impacting their utility in MCRs .

Reactivity in Multicomponent Reactions

The target compound’s reactivity parallels other benzothiazinone derivatives in MCRs with aldehydes and active methylene nitriles:

  • Product Selectivity: Unlike ethyl-substituted analogs (), benzyl-substituted derivatives (e.g., the target compound) favor pyran formation (e.g., 2-amino-4H-pyrans) over bis-adduct salts due to reduced steric clash at the 1-position .
  • Role of Fluorine: The 2-fluorophenyl group may stabilize intermediates via resonance effects, accelerating cyclization compared to 3-chlorophenyl analogs .

Crystallographic and Structural Insights

While crystallographic data for the target compound is unavailable, related derivatives (e.g., ) exhibit hydrogen-bonded networks and puckered ring conformations. The 3-methylbenzyl group may adopt a specific orientation to minimize steric strain, as seen in analogs analyzed via SHELX and ORTEP-3 software .

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